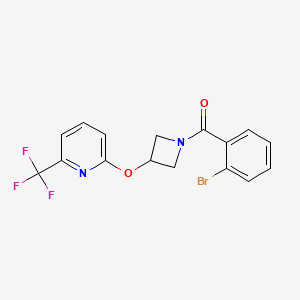

(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C16H12BrF3N2O2 and a molecular weight of 401.183. It is related to Trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of TFMP derivatives, which are related to the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives, like the compound , is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are typically characterized by the replacement of hydrogen with fluorine to develop compounds with unique biological properties .Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Antimicrobial and Antioxidant Properties : Compounds with bromophenyl groups and related structural motifs have been synthesized and evaluated for their biological activities. For example, bromination reactions and subsequent transformations of bis(3,4-dimethoxyphenyl)methanone have led to the creation of bromophenols with effective antioxidant power (Balaydın et al., 2010). Additionally, derivatives of phenyl)methanones, including those with trifluoromethyl groups, have shown potential in generating novel carbonic anhydrase inhibitors, valuable for treating various conditions such as glaucoma and epilepsy (Balaydın et al., 2012).

Structural and Molecular Studies

- Crystal and Molecular Structure Analysis : The study of compounds closely related to the query molecule, such as those incorporating chloropyridin and bromophenyl groups, has contributed to our understanding of their crystalline structures and molecular interactions. These insights are crucial for the design of new materials and drugs (Lakshminarayana et al., 2009).

Applications in Synthesis of Novel Compounds

- Novel Synthetic Pathways : Research has explored the generation of novel compounds through the manipulation of functional groups similar to those in the query molecule. These studies provide foundational knowledge for the development of new synthetic routes and the creation of compounds with potential pharmaceutical applications (Okano et al., 1996).

Wirkmechanismus

Target of Action

Similar compounds have been found to target voltage-gated sodium channels, specificallyNav1.7 and Nav1.8 , which play a crucial role in the transmission of pain signals .

Biochemical Pathways

The compound likely affects the pain signaling pathway by blocking Nav1.7 and Nav1.8 channels . This blockade can inhibit the transmission of pain signals, leading to potential analgesic effects.

Pharmacokinetics

Similar compounds have been designed to beCNS-penetrant and have oral activity , suggesting good bioavailability .

Result of Action

The result of the compound’s action would likely be a reduction in pain perception, given its potential role as a Nav1.7 and Nav1.8 blocker . By inhibiting these channels, the compound could prevent the transmission of pain signals, leading to analgesic effects.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3N2O2/c17-12-5-2-1-4-11(12)15(23)22-8-10(9-22)24-14-7-3-6-13(21-14)16(18,19)20/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLLILKTEJWXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2875415.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2875416.png)

![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)

![4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2875420.png)

![8-(dimethylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2875422.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2875436.png)

![4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875437.png)